An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
An In-depth Technical Guide to 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. This compound is a key chiral intermediate in the synthesis of pharmacologically active molecules, most notably the neurokinin-1 (NK-1) receptor antagonist Aprepitant. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral compound that exists as (R) and (S) enantiomers. The properties of the racemic mixture and the individual stereoisomers are crucial for their application in stereospecific synthesis.
Table 1: General Chemical Properties
| Property | Value |
| Chemical Name | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride |
| Synonyms | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine hydrochloride; (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine HCl |
| Molecular Formula | C₁₀H₁₀ClF₆N |
| Molecular Weight | 293.64 g/mol [1] |
| CAS Number | 216002-20-9 ((R)-enantiomer hydrochloride) |
| Appearance | White to off-white crystalline powder (predicted) |
Table 2: Physicochemical Data
| Property | Value | Notes |
| Melting Point | Data not available | The melting point of the precursor, (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, is reported to be in the range of 53.0 to 57.0 °C. |
| Boiling Point | 196.3 °C at 760 mmHg (for free base)[2] | This is a predicted value for the free amine. The hydrochloride salt is expected to have a significantly higher boiling point and would likely decompose before boiling. |
| Solubility | Data not available | As a hydrochloride salt, it is expected to have improved solubility in polar solvents like water and ethanol compared to its free base form. |
| pKa | 8.39 ± 0.10 (for free base)[2] | This is a predicted value for the conjugate acid of the free amine. |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The aromatic region would likely display two singlets due to the symmetrical substitution pattern of the phenyl ring. The methine proton would appear as a quartet, coupled to the methyl protons, and the methyl protons would be a doublet. The amine protons would likely be a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the two trifluoromethyl carbons, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), the methine carbon, and the methyl carbon.
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FT-IR: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the ammonium salt (a broad band in the region of 2400-3200 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands characteristic of the trifluoromethyl groups (typically in the 1100-1350 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum of the free base (obtained after neutralization of the salt) would show a molecular ion peak (M⁺) corresponding to the molecular weight of the free amine (257.18 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the ethylamine side chain.
Experimental Protocols
Synthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
A highly efficient method for the synthesis of the (R)-enantiomer of the free base involves a bienzyme cascade system. This method utilizes an R-ω-transaminase (ATA117) for the amination of 3,5-bistrifluoromethylacetophenone and an alcohol dehydrogenase (ADH) to shift the reaction equilibrium, leading to high product yield and enantiomeric excess.
Materials:
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3,5-Bistrifluoromethylacetophenone
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Isopropylamine (IPA) as the amine donor
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Pyridoxal 5'-phosphate (PLP) as the cofactor
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Recombinant E. coli cells co-expressing R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH)
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Tris-HCl buffer
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Dimethyl sulfoxide (DMSO)
Protocol:
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Prepare a suspension of the recombinant E. coli cells in 0.1 M Tris-HCl buffer (pH 9.0).
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To the cell suspension, add a solution of 3,5-bistrifluoromethylacetophenone dissolved in DMSO.
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Add isopropylamine and the cofactor PLP to the reaction mixture.
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Incubate the reaction at 40°C with shaking (e.g., 180 rpm) for 24 hours.
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Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
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Upon completion, extract the product, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, with an organic solvent such as ethyl acetate.
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The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel.
Formation of the Hydrochloride Salt
The free amine can be converted to its hydrochloride salt to improve its stability and handling properties.
Materials:
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1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine (free base)
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Anhydrous diethyl ether or other suitable aprotic solvent
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Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether)
Protocol:
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Dissolve the purified 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine free base in a minimal amount of anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution as a white solid.
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Continue the addition of HCl until no further precipitation is observed.
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Collect the precipitate by vacuum filtration.
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Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
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Dry the 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride salt under vacuum.
Biological Context and Signaling Pathways
1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a crucial building block for the synthesis of Aprepitant, a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P. The interaction of Substance P with the NK-1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and the emetic (vomiting) reflex.
The 3,5-bis(trifluoromethyl)phenyl moiety is a common structural feature in many high-affinity NK-1 receptor antagonists. This group is thought to interact favorably with a hydrophobic subpocket within the NK-1 receptor binding site, formed by helices III, V, and VI, acting as an anchor to stabilize the ligand in an optimal orientation for binding[3].
Neurokinin-1 (NK-1) Receptor Signaling Pathway
Activation of the NK-1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.
Caption: NK-1 Receptor Signaling Pathway
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and purification of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride.
Caption: Synthesis and Purification Workflow
Safety Information
The hydrochloride salt of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide summarizes the currently available information on 1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride. Further experimental studies are required to fully characterize its physical and chemical properties.
